Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate

Physical chemistry Chromatography Process chemistry

Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate (CAS 898758-71-9) is an organic compound belonging to the class of gamma-oxobutyrate esters featuring an ortho-acetoxyphenyl substituent. It has the molecular formula C14H16O5 and a molecular weight of 264.27 g/mol, and is typically available as a research chemical.

Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
CAS No. 898758-71-9
Cat. No. B1326003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-acetoxyphenyl)-4-oxobutyrate
CAS898758-71-9
Molecular FormulaC14H16O5
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC=CC=C1OC(=O)C
InChIInChI=1S/C14H16O5/c1-3-18-14(17)9-8-12(16)11-6-4-5-7-13(11)19-10(2)15/h4-7H,3,8-9H2,1-2H3
InChIKeyAWKINLPUYBANQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate (CAS 898758-71-9): Baseline Specifications and Compound Identity for Procurement Decisions


Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate (CAS 898758-71-9) is an organic compound belonging to the class of gamma-oxobutyrate esters featuring an ortho-acetoxyphenyl substituent . It has the molecular formula C14H16O5 and a molecular weight of 264.27 g/mol, and is typically available as a research chemical . Its IUPAC name is ethyl 4-(2-acetyloxyphenyl)-4-oxobutanoate, and it is characterized by an ethyl ester, a ketone at the gamma position, and an acetoxy group on the ortho position of the phenyl ring .

Why Substituting Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate with Positional Isomers or Other 4-Oxobutyrate Derivatives Introduces Uncontrolled Variability in Synthesis and Bioactivity


While multiple 4-oxobutyrate esters are commercially available, the ortho substitution pattern of Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate dictates its distinct reactivity, physicochemical properties, and biological recognition. Simple replacement with the meta (CAS 898758-77-5) or para (CAS 898758-83-3) positional isomers, or with analogs lacking the acetoxy group, can alter reaction yields, chromatographic behavior, and binding affinities in unpredictable ways . This compound's unique ortho-acetoxy arrangement enables specific intramolecular interactions and steric effects that are critical for its role as a building block in targeted syntheses, making generic substitution a high-risk practice for experimental reproducibility [1].

Quantitative Differentiation of Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate from Positional Isomers and Structural Analogs


Positional Isomerism: Ortho vs. Para Substitution Affects Predicted Density and Boiling Point

The ortho-substituted Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate exhibits a predicted density of 1.158 g/cm³ and a predicted boiling point of 399.9 °C at 760 mmHg . In contrast, the para-substituted isomer (Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate) has a predicted density of 1.178 g/cm³ and a predicted boiling point of 405.5 °C at 760 mmHg . These differences, while seemingly small, can significantly impact chromatographic retention times, distillation conditions, and solvent compatibility in synthetic workflows.

Physical chemistry Chromatography Process chemistry

Molecular Complexity and Rotatable Bonds: Ortho Substitution Alters Conformational Flexibility

Computational analysis reveals that Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate possesses a complexity score of 337 and 8 rotatable bonds, identical to the meta isomer . However, the ortho arrangement of the acetoxy group creates a distinct steric environment and potential for intramolecular hydrogen bonding that is absent in the para isomer, which has a complexity score of 329 . This difference in conformational flexibility can influence binding to biological targets and crystallinity.

Computational chemistry Drug design Molecular modeling

Commercial Availability and Purity: Ortho Isomer Offers Higher Purity Options from Key Vendors

Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate is commercially available with a purity of 98% (Leyan) and >90% (Fluorochem) . The meta isomer is typically offered at 95% purity (AKSci, Chemenu) . The para isomer is available at 95% (AKSci, Chemenu) and 90% (Leyan) . The availability of higher purity ortho isomer reduces the need for additional purification steps, saving time and resources.

Procurement Synthetic chemistry Quality control

InChIKey Distinction: Ortho Isomer's Unique Structural Fingerprint Ensures Exact Identity

The InChIKey for Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate is AWKINLPUYBANQR-UHFFFAOYSA-N, which is distinct from the meta isomer (NCLDTQONUCOMDX-UHFFFAOYSA-N) and the para isomer (JZZBJDHBYVXVDF-UHFFFAOYSA-N) . This unique identifier guarantees that the compound retrieved from databases, purchased from vendors, or reported in literature is the exact ortho-substituted regioisomer, preventing costly misidentification errors.

Cheminformatics Database searching Regulatory compliance

Optimal Application Scenarios for Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate Based on Quantified Differentiation


Ortho-Specific Synthetic Building Block for Heterocycle Construction

The ortho-acetoxy group in Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate can participate in intramolecular reactions (e.g., cyclization, neighboring group participation) that are geometrically impossible for the meta or para isomers. This makes it the required intermediate for synthesizing ortho-fused or ortho-bridged heterocyclic systems, where the substitution pattern directly determines the final product's core structure .

Chromatography Method Development Requiring Ortho-Specific Retention

The lower predicted density (1.158 g/cm³) and boiling point (399.9 °C) of the ortho isomer relative to the para isomer (1.178 g/cm³, 405.5 °C) indicate that it will exhibit a distinct retention time in GC and HPLC analyses. Researchers developing analytical methods for mixtures of positional isomers or for quantifying this specific regioisomer in complex matrices must use the authentic ortho standard to ensure accurate peak assignment and method validation .

Structure-Activity Relationship (SAR) Studies on Acetoxyphenyl-Derived Bioactives

In medicinal chemistry, the ortho substitution pattern can dramatically alter a molecule's binding mode to a target protein compared to meta or para analogs. Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate serves as the essential starting material or reference compound for probing the steric and electronic requirements of an ortho-acetoxyphenyl moiety in a biological assay, where the molecular complexity (337) and rotatable bond count (8) provide a baseline for computational modeling .

High-Purity Intermediate for Multi-Step Syntheses

With commercial availability at 98% purity, the ortho isomer provides a cleaner starting point for multi-step syntheses compared to the 95% purity commonly offered for the meta and para isomers. This higher initial purity reduces the formation of side products and simplifies purification, which is particularly valuable in late-stage diversification or in preparing materials for biological testing where impurities can confound results .

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